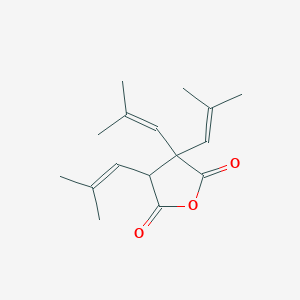
2,4,6-Tris(4-tert-butylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-tert-butylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of three 4-tert-butylphenyl groups attached to the 2, 4, and 6 positions of the pyridine ring. This compound is known for its bulky structure, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-tert-butylphenyl)pyridine typically involves the reaction of 2,4,6-trichloropyridine with 4-tert-butylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4,6-Tris(4-tert-butylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
2,4,6-Tris(4-tert-butylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a stabilizer in polymer production and as an antioxidant in various materials.
作用機序
The mechanism of action of 2,4,6-Tris(4-tert-butylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridine ring can participate in coordination with metal ions, affecting the electronic properties and reactivity of the compound.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,4,6-Tri-tert-butylpyrimidine: Used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: Commonly used as a non-nucleophilic base.
Uniqueness
2,4,6-Tris(4-tert-butylphenyl)pyridine is unique due to its combination of steric bulk and electronic properties. The presence of three 4-tert-butylphenyl groups provides significant steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
65549-91-9 |
|---|---|
分子式 |
C35H41N |
分子量 |
475.7 g/mol |
IUPAC名 |
2,4,6-tris(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C35H41N/c1-33(2,3)28-16-10-24(11-17-28)27-22-31(25-12-18-29(19-13-25)34(4,5)6)36-32(23-27)26-14-20-30(21-15-26)35(7,8)9/h10-23H,1-9H3 |
InChIキー |
NBPMXUZZJNVYLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


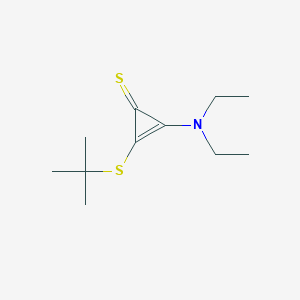
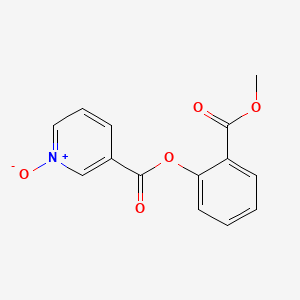

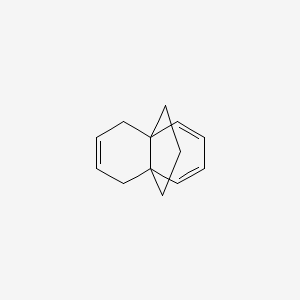
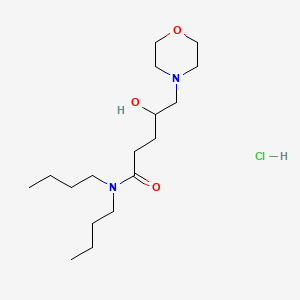




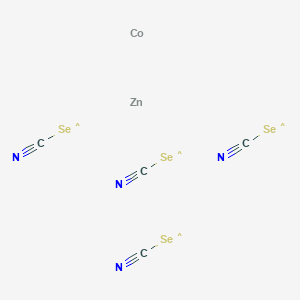
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
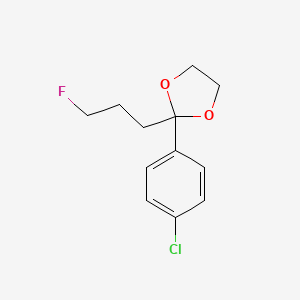
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
